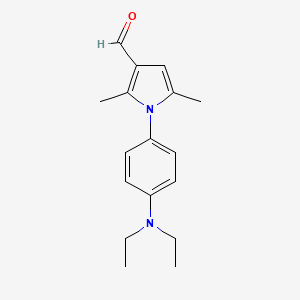

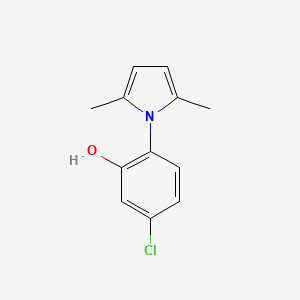

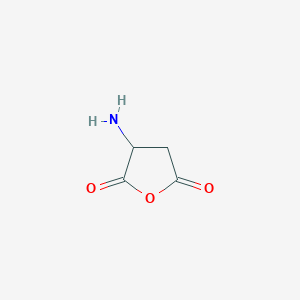

![molecular formula C24H33NO3S2 B3328247 3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide CAS No. 439088-16-1](/img/structure/B3328247.png)

3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide

Overview

Description

This compound is a white solid with the molecular formula C24H33NO3S2 and a molecular weight of 447.654 . It is also known as an Active Pharmaceutical Ingredient (API) for research .

Synthesis Analysis

The synthesis of a similar compound, 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, has been reported . It was prepared from 6-methoxybenzo[d] thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid as the key starting materials via five simple steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C24H33NO3S2/c1-4-6-13-24 (14-7-5-2)17-25 (19-11-9-8-10-12-19)20-15-22 (29-3)21 (26)16-23 (20)30 (27,28)18-24/h8-12,15-16,26H,4-7,13-14,17-18H2,1-3H3 . Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in DMSO at a concentration of 2 mg/mL .Scientific Research Applications

Benzothiazepine Dioxides Synthesis

Research has highlighted the synthesis of benzo[f][1,2]thiazepine 1,1-dioxides through 1,3-dipolar cycloaddition reactions. These reactions involve N-substituted 5-methylene tetrahydrobenzo[f][1,2]thiazepine dioxides and benzonitrile oxide, yielding isoxazoline spiro adducts with high regioselectivity and diastereoselectivity. This methodology underscores the synthetic versatility of thiazepine derivatives, potentially applicable to the synthesis of 3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide (Ryan et al., 2014).

Pyrido-Annulated Benzothiazepines

Another study presented an expedient synthesis of pyrido-annulated 1,5-benzothiazepines, highlighting the chemical transformations and synthetic utility of thiazepine derivatives. The process involved the base-catalyzed condensation of CS2 and MeI with specific dioxides, followed by cyclocondensation with NH4OAc in AcOH, leading to the formation of complex benzothiazepine structures (Gupta et al., 2012).

Ring Contraction and Expansion

The transformation of benzo[f][1,2]thiazepine-1,1-dioxides into benzo[e][1,2]thiazine-1,1-dioxides through ring expansion and contraction processes has been described. These transformations involve alkoxide-promoted reactions, illustrating the dynamic structural modifications possible within the thiazepine framework, which could be relevant for the structural manipulation of this compound (Khalaj & Adibpour, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the Ileal Sodium/Bile Acid Cotransporter (ISBT) . This transporter is a glycoprotein that reabsorbs bile acids in the distal ileum .

Mode of Action

The compound acts as a reversible inhibitor of the ISBT . By inhibiting this transporter, it reduces the reuptake of enteric bile acids .

Biochemical Pathways

The inhibition of the ISBT leads to an increase in bile acid flow to the colon . This promotes the intestinal tract to secrete more water and facilitate defecation . Therefore, the compound naturally improves natural defecation in patients .

Pharmacokinetics

The compound’s pharmacokinetic properties are still under investigation. It has been observed that an average 3 mg once-daily dose of a similar compound, odevixibat, for a week resulted in a 56% reduction in the area under the curve of bile acid . A daily dose of 1.5 mg resulted in a 43% decrease in the area under the curve for bile acid . These observations suggest that the compound may have similar ADME properties and impact on bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of bile acid levels in the body. By inhibiting the ISBT, the compound increases bile acid flow to the colon, promoting water secretion and facilitating defecation . This can help improve natural defecation in patients .

Properties

IUPAC Name |

3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3S2/c1-4-6-13-24(14-7-5-2)17-25(19-11-9-8-10-12-19)20-15-22(29-3)21(26)16-23(20)30(27,28)18-24/h8-12,15-16,26H,4-7,13-14,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBVVCHHTCHIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)O)SC)C3=CC=CC=C3)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

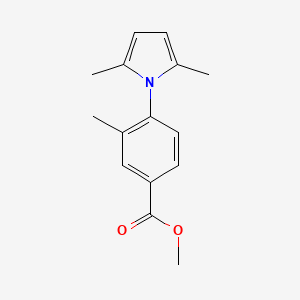

![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)

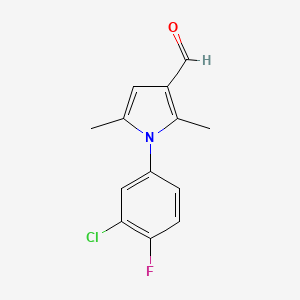

![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)

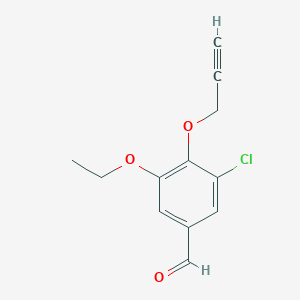

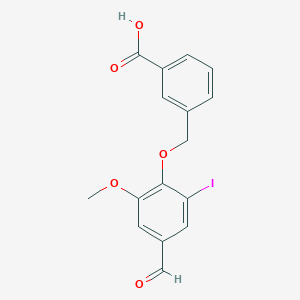

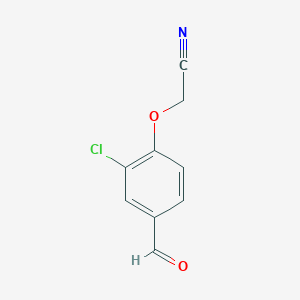

![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

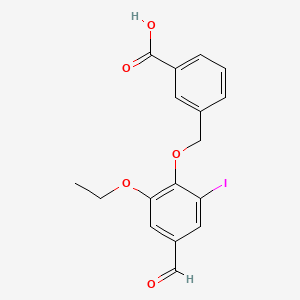

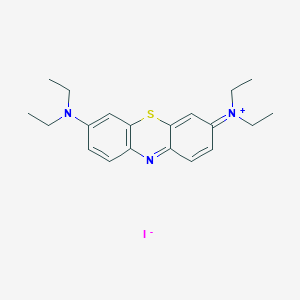

![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)